molecular formula C14H12O11 B1649333 Chebulic acid CAS No. 23725-05-5

Chebulic acid

Cat. No. B1649333
CAS RN: 23725-05-5
M. Wt: 356.24
InChI Key: COZMWVAACFYLBI-XJEVXTIOSA-N
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Description

Chebulic acid is a phenolic compound isolated from the ripe fruits of Terminalia chebula . This compound possesses an isomer, neochebulic acid . Chebulic acid is a component of transformed ellagitannins such as chebulagic acid or chebulinic acid . It has gained significant attention due to its diverse pharmacological activities and potential therapeutic applications .


Synthesis Analysis

The first total synthesis of racemic Chebulic acid has been reported . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative . The side chain of the target compound was then introduced by conjugated addition of a cuprate reagent derived from dimethyl succinate . The overall synthetic route consists of nine consecutive steps and was accomplished in 15% overall yield .


Molecular Structure Analysis

Chebulic acid has a molecular formula of C14H12O11 . Its molecular weight is 356.24 .


Chemical Reactions Analysis

Chebulic acid has been found to have various biological effects, such as antioxidants . It exhibits no inhibitory effect on IAV entry or RNA replication during the virus replication cycle . It also inhibits the growth of various bacteria, fungi, and viruses .


Physical And Chemical Properties Analysis

Chebulic acid has a molecular weight of 356.24 . It is soluble in DMSO at 150 mg/mL .

Scientific Research Applications

1. Hepatoprotective Effects

Chebulic acid, derived from Terminalia chebula, exhibits notable hepatoprotective properties. Studies have shown its effectiveness in protecting liver cells from oxidative stress caused by tert-butyl hydroperoxide (t-BHP), a chemical that induces hepatotoxicity. Chebulic acid achieves this protective effect by upregulating the activity of heme oxygenase-1, enhancing the translocation of Nrf2 into the nucleus, and increasing the expression of Nrf2 target genes. This action results in the attenuation of cell death in liver cells, thereby safeguarding them from oxidative damage (Jung et al., 2018).

2. Cardiovascular Health

Chebulic acid has shown potential in preventing endothelial cell dysfunction, which is crucial for cardiovascular health. In particular, it has demonstrated efficacy against advanced glycation endproducts (AGEs)-induced endothelial dysfunction. This is significant considering AGEs' role in diabetic vascular complications. Chebulic acid effectively inhibits reactive oxygen species formation and prevents changes in transendothelial electrical resistance, key factors in maintaining endothelial health (Lee et al., 2010).

3. Antidiabetic Activity

Chebulic acid has been identified as a potential antidiabetic agent. It has demonstrated the ability to improve biochemical alterations caused by renal ischemia in diabetic rats. This includes significant reductions in glucose, creatinine, urea nitrogen, glycosylated hemoglobin, and other markers of diabetes-related kidney damage. Additionally, chebulic acid has shown promise in restoring levels of antioxidants and enzymes related to glucose metabolism in diabetic conditions (Silawat & Gupta, 2013).

4. Antioxidant Properties

The antioxidant effects of chebulic acid are well-documented. It exhibits free radical-scavenging activity and ferric-reducing antioxidant activity, crucial for mitigating oxidative stress. These properties have been observed in studies using isolated rat hepatocytes, where chebulic acid reduced cell cytotoxicity and oxidative stress markers, highlighting its potential as a natural antioxidant (Lee et al., 2007).

5. Role in Cancer Therapy

Chebulic acid has demonstrated potential as an anticancer agent, particularly against acute myeloid leukemia cells. It induces apoptosis in these cells, a process crucial for cancer treatment. This effect is achieved through the activation of caspases and the alteration of mitochondrial membrane permeability, leading to the death of cancer cells (Chhabra et al., 2017).

Safety And Hazards

Chebulic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Chebulic acid has shown promise in the control of ischemic stroke in humans . It has been found to prevent hypoxia insult via the Nrf2/ARE pathway in ischemic stroke . Further pre-clinical and clinical studies are warranted for its prospective pharmaceutical applications .

properties

IUPAC Name

(2S)-2-[(3S,4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZMWVAACFYLBI-XJEVXTIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)[C@@H]([C@H](OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chebulic acid

CAS RN

23725-05-5
Record name Chebulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23725-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chebulic acid, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66Q7V3DPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
HS Lee, SH Jung, BS Yun, KW Lee - Archives of Toxicology, 2007 - Springer
… against oxidative toxicity by chebulic acid obtained from T. … 0.25 mg/ml of chebulic acid significantly reduced the signal … of hepatocytes with chebulic acid significantly reduced the tert-…
Number of citations: 228 link.springer.com
HS Lee, YC Koo, HJ Suh, KY Kim, KW Lee - Journal of Ethnopharmacology, 2010 - Elsevier
… In previous studies, we identified chebulic acid isolated from Terminalia chebula, and … In the present study, the anti-diabetic complication properties of chebulic acid were evaluated by …
Number of citations: 98 www.sciencedirect.com
N Silawat, VB Gupta - Pharmaceutical biology, 2013 - Taylor & Francis
… Chebulic acid was selected, as tannins from Terminalia … of chebulic acid on ischemia reperfusion induced biochemical alteration in diabetic rats. Materials and methods: Chebulic acid (…
Number of citations: 30 www.tandfonline.com
ZN Yang, BJ Su, YQ Wang, HB Liao… - Journal of natural …, 2020 - ACS Publications
… Twenty new chebulic acid and brevifolincarboxylic acid derivatives, including eight optically … Chebulic acid and brevifolincarboxylic acid derivatives, possessing an isocoumarin core, …
Number of citations: 33 pubs.acs.org
J Lee, JG Oh, JS Kim, KW Lee - Biological and Pharmaceutical …, 2014 - jstage.jst.go.jp
… We report the antiglycating activity of chebulic acid (CA), isolated from Terminalia chebula on breaking the cross-links of proteins induced by AGEs and inhibiting the formation of AGEs. …
Number of citations: 24 www.jstage.jst.go.jp
XH Feng, HY Xu, JY Wang, S Duan, YC Wang, CM Ma - Phytomedicine, 2021 - Elsevier
… CA metabolized to chebulic acid isomers with DPPH radical … chebula containing 29.4% chebulic acid was fed to rats for 14 … to chebulic acid isomers, which might act similarly as …
Number of citations: 26 www.sciencedirect.com
YC Koo, MC Pyo, MH Nam, CO Hong, SY Yang… - Toxicology in Vitro, 2016 - Elsevier
… Chebulic acid significantly inhibited the induction of ROS and accumulation of collagen … were induced by chebulic acid in a dose-dependent manner. Chebulic acid was also found to …
Number of citations: 26 www.sciencedirect.com
HY Zhao, Q Lan, S He, BJ Su, YQ Wang, HB Liao… - Bioorganic …, 2021 - Elsevier
… Sixteen chebulic acid derivatives including nine new (1–9) and seven known (10–16) ones (… Herein, this paper reported the isolation and structural elucidation of the new chebulic acid …
Number of citations: 3 www.sciencedirect.com
A Kesharwani, SK Polachira, R Nair, A Agarwal… - … and alternative medicine, 2017 - Springer
… However, tannins such as chebulinic acid, chebulagic acid, gallic acid, chebulic acid, corilagin and ellagic acid may constitute 30% of various phytochemicals [18, 19]. Though there are …
Number of citations: 113 link.springer.com
HR Lee, MC Pyo, SA Chae, CO Hong… - Biological and …, 2019 - jstage.jst.go.jp
… In this study, the protective effect of chebulic acid (CA) against UPM-induced epithelial–mesenchymal transition (EMT) in the pulmonary alveolar epithelial (PAE) cells were investigated. …
Number of citations: 9 www.jstage.jst.go.jp

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